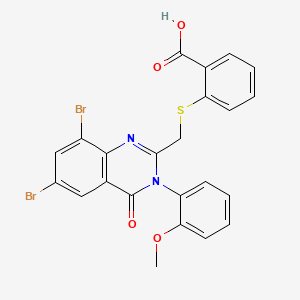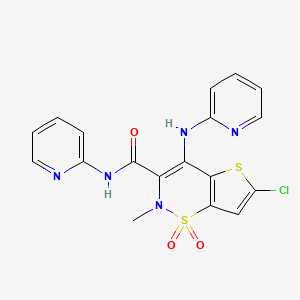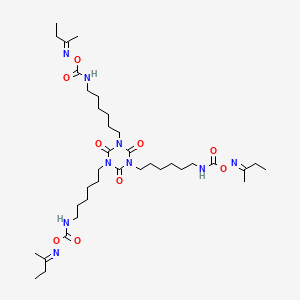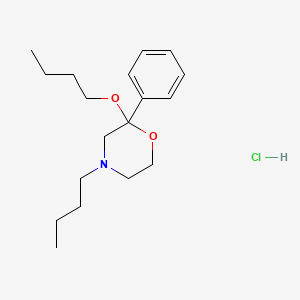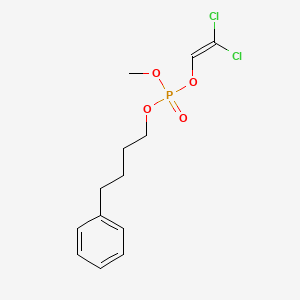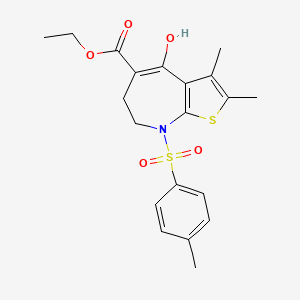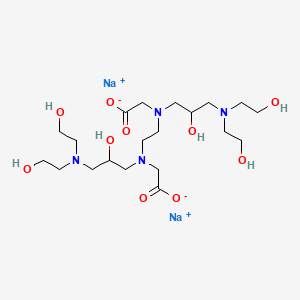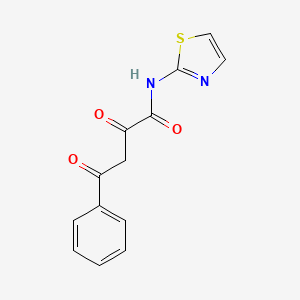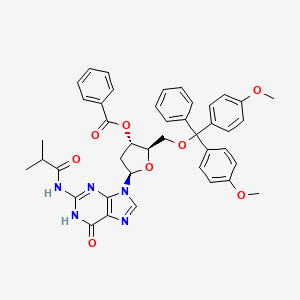
5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is a complex organic compound that belongs to the class of modified nucleosides This compound is characterized by its unique structure, which includes a guanosine base modified with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves multiple steps, starting from the basic guanosine molecule. The process typically includes:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using silyl or benzyl protecting groups to prevent unwanted reactions.
Introduction of the bis(4-methoxyphenyl)phenylmethyl group: This step involves the use of a suitable reagent, such as a chloromethyl ether derivative, under basic conditions to introduce the bis(4-methoxyphenyl)phenylmethyl group at the 5’-position.
Deprotection and further modification: The protecting groups are removed, and the 2’-deoxy position is modified with an N-(2-methyl-1-oxopropyl) group using an appropriate acylating agent.
Benzoate ester formation: Finally, the 3’-hydroxyl group is esterified with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and proteins.
Molecular Biology: The compound can be used as a probe or marker in nucleic acid research, helping to elucidate the structure and function of DNA and RNA.
Chemical Biology: It serves as a tool for studying enzyme mechanisms and interactions with small molecules.
Mécanisme D'action
The mechanism of action of 5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate involves its interaction with molecular targets such as nucleic acids and proteins. The compound can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects. It may also inhibit enzymes involved in nucleic acid metabolism, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-(4-Methoxyphenyl)phenylmethyl-2’-deoxyguanosine: Lacks the bis(4-methoxyphenyl) group and the N-(2-methyl-1-oxopropyl) modification.
2’-Deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate: Lacks the bis(4-methoxyphenyl)phenylmethyl group.
Uniqueness
5’-O-(Bis(4-methoxyphenyl)phenylmethyl)-2’-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3’-benzoate is unique due to its combination of modifications, which confer specific properties such as enhanced stability, increased binding affinity to nucleic acids, and potential therapeutic effects.
Propriétés
Numéro CAS |
93966-65-5 |
|---|---|
Formule moléculaire |
C42H41N5O8 |
Poids moléculaire |
743.8 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C42H41N5O8/c1-26(2)38(48)45-41-44-37-36(39(49)46-41)43-25-47(37)35-23-33(55-40(50)27-11-7-5-8-12-27)34(54-35)24-53-42(28-13-9-6-10-14-28,29-15-19-31(51-3)20-16-29)30-17-21-32(52-4)22-18-30/h5-22,25-26,33-35H,23-24H2,1-4H3,(H2,44,45,46,48,49)/t33-,34+,35+/m0/s1 |
Clé InChI |
QWQBQXFKPJODCG-BMPTZRATSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)
